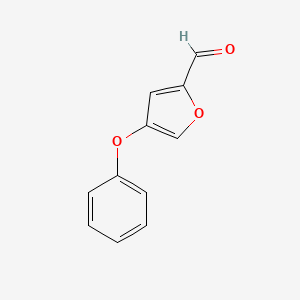
4-Phenoxyfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxyfuran-2-carbaldehyde is a compound that can be derived from furan-2-carbaldehydes, which are biomass-derived chemicals. These furan derivatives are utilized as C1 building blocks in the synthesis of various bioactive compounds due to their green chemistry attributes .
Synthesis Analysis
The synthesis of related compounds from furan-2-carbaldehydes involves innovative methods such as ligand-free photocatalytic C–C bond cleavage, which is an environmentally friendly approach. This process does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups, which simplifies the synthesis and is indicative of the potential synthetic routes that could be applied to 4-Phenoxyfuran-2-carbaldehyde .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-Phenoxyfuran-2-carbaldehyde is not detailed in the provided papers, related compounds such as the planar chiral 15-hydroxy[2.2]paracyclophane-4-carbaldehyde have been synthesized and resolved. The absolute configurations of these enantiomers were determined by X-ray diffraction and chemical correlation, suggesting that similar analytical techniques could be employed for 4-Phenoxyfuran-2-carbaldehyde .
Chemical Reactions Analysis
The chemical reactivity of furan-2-carbaldehydes, from which 4-Phenoxyfuran-2-carbaldehyde is derived, has been explored in the context of synthesizing quinazolin-4(3H)-ones. The photocatalytic C–C bond cleavage indicates that furan-2-carbaldehydes can participate in complex chemical reactions under the influence of visible light and without the need for additional ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenoxyfuran-2-carbaldehyde are not directly reported in the provided papers. However, the synthesis of related compounds, such as 4-hydroxybiaryl-2-carboxylates, involves reactions that proceed rapidly in an open flask using atmospheric oxygen as an oxidant, which suggests that similar conditions could be applicable to 4-Phenoxyfuran-2-carbaldehyde. These reactions afford good yields and demonstrate the potential for efficient synthesis of related compounds .
Safety And Hazards
Orientations Futures
The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural . The high-value utilization of biomass-derived furfural is important for sustainable development in the future .
Propriétés
IUPAC Name |
4-phenoxyfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUEXYWZTWDSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303309 |
Source


|
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyfuran-2-carbaldehyde | |
CAS RN |
914637-00-6 |
Source


|
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

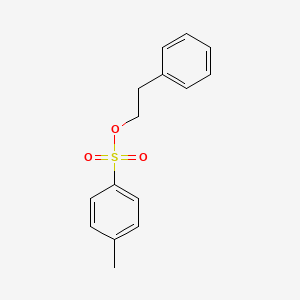
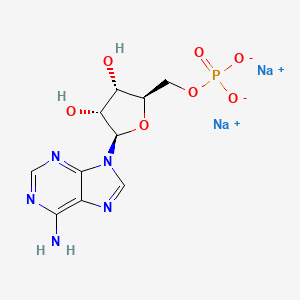
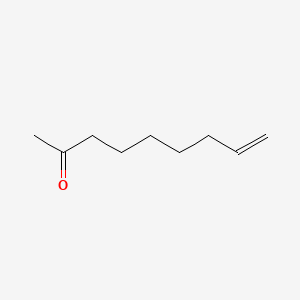
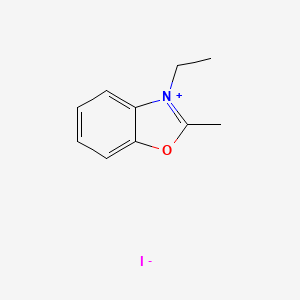
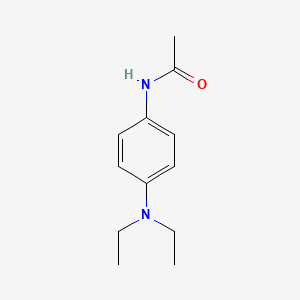
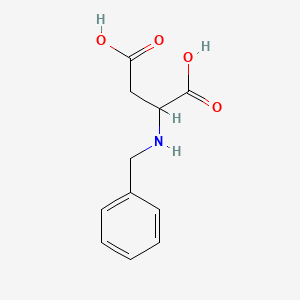
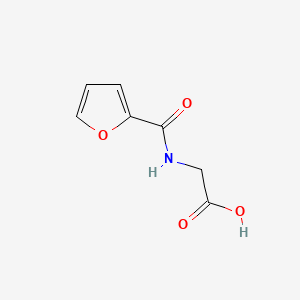
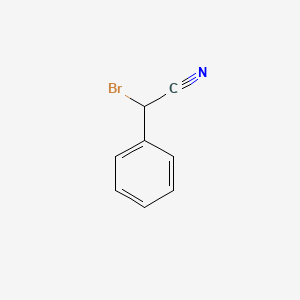
![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

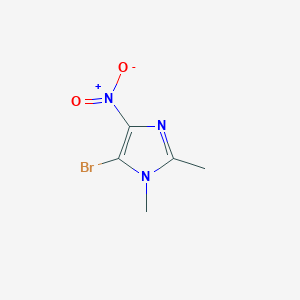
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)